molecular formula C10H22N2O2S B2808163 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea CAS No. 1385442-80-7

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea

Cat. No.: B2808163
CAS No.: 1385442-80-7
M. Wt: 234.36
InChI Key: UHWBDSSCTNRKSA-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea is an organic compound with a complex structure that includes a urea moiety, a methoxyethyl group, and a methylsulfanylbutan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea typically involves the reaction of 2-methoxyethylamine with 1-methyl-4-methylsulfanylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-1-(4-methylsulfanylbutan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-9(5-8-15-4)12(2)10(13)11-6-7-14-3/h9H,5-8H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWBDSSCTNRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)N(C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385442-80-7
Record name 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea
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